2-Methyl-4-(4-phenoxybenzoyl)pyridine

説明

2-Methyl-4-(4-phenoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C19H15NO2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyl-4-(4-phenoxybenzoyl)pyridine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

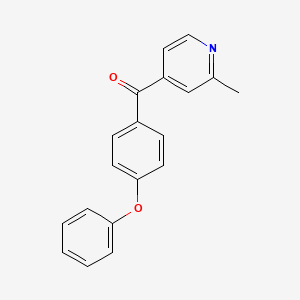

The chemical structure of this compound consists of a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety. This unique configuration is believed to contribute to its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The phenoxybenzoyl group plays a crucial role in modulating enzyme activity, while the pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity for biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . For instance, it has shown significant antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.3 |

| HepG2 | 10.8 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . It has shown activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects comparable to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenoxy or pyridine groups can significantly influence the biological activity of the compound. For example:

- Substitution on the phenoxy group : Variations in electron-donating or electron-withdrawing groups can enhance or reduce anticancer potency.

- Pyridine ring modifications : Alterations in the position of methyl or other substituents can affect binding affinity to target enzymes.

These insights are critical for optimizing the compound's efficacy and minimizing potential side effects .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effect on cancer cell lines, revealing that it induced apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for further development in cancer therapy .

- Animal Model Studies : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

- Comparative Studies : When compared with similar compounds, such as 2-Methyl-4-(3-phenoxybenzoyl)pyridine, it was found that the presence of the para-substituted phenoxy group significantly enhanced biological activity, making it a more attractive candidate for drug development.

科学的研究の応用

Chemical Properties and Structure

2-Methyl-4-(4-phenoxybenzoyl)pyridine features a pyridine ring substituted with a methyl group and a phenoxybenzoyl moiety. Its structural formula is represented as follows:

This configuration contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications , particularly in the development of new drugs targeting various diseases:

- Anticancer Activity : Research indicates that derivatives of pyridine, including this compound, exhibit promising anticancer properties. Computational modeling has shown that modifications to the compound can enhance its efficacy against glioblastomas, a type of aggressive brain tumor. The ability to penetrate the blood-brain barrier (BBB) is a crucial factor in drug design for CNS-targeted therapies .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves modulation of specific biochemical pathways related to inflammation .

Agricultural Sciences

The compound's herbicidal properties have been explored, particularly in combination with other agents to enhance crop protection against weeds. This application is vital for developing more effective and environmentally friendly herbicides .

- Herbicidal Combinations : Research has indicated that this compound can be part of formulations that target specific weed species while minimizing damage to crops like Brassica species .

Material Sciences

In addition to biological applications, this compound is used in the synthesis of specialty chemicals and materials:

- Polymer Chemistry : Its derivatives are utilized as intermediates in the production of polymers with tailored properties for specific industrial applications. The phenoxy group enhances the thermal stability and mechanical properties of the resulting materials .

Case Study 1: Anticancer Drug Development

A study focused on the modification of benzoyl-phenoxy-acetamide structures highlighted the potential of pyridine derivatives like this compound in enhancing drug efficacy against glioblastoma. The research utilized computational methods to optimize structural variations, leading to compounds with improved solubility and BBB penetration. Results indicated promising cytotoxicity profiles against glioblastoma cell lines, suggesting further exploration in clinical settings .

Case Study 2: Herbicide Efficacy

In agricultural research, combinations involving this compound were tested for their effectiveness against common weed species. The results showed significant herbicidal activity while maintaining safety profiles for target crops, indicating its potential as a key ingredient in future herbicide formulations .

化学反応の分析

Structural Features Governing Reactivity

The compound’s reactivity stems from three key functional groups:

-

Pyridine ring : Susceptible to electrophilic substitution and coordination chemistry.

-

Methyl group (C2) : Potential for oxidation or deprotonation under basic conditions.

-

4-Phenoxybenzoyl group (C4) : Electron-withdrawing effects modulate ring reactivity; the benzoyl carbonyl may undergo nucleophilic additions.

Electrophilic Aromatic Substitution (EAS)

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Low regioselectivity due to steric effects |

| Sulfonation | SO₃ in H₂SO₄ | 3-Sulfo derivative | Limited yield (≤30%) |

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu). Such complexes are intermediates in cross-coupling reactions .

Reactions at the Methyl Group (C2)

The methyl group exhibits limited acidity (pKa ~35) but can undergo oxidation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 2-Carboxypyridine derivative | 45–60% |

| Radical Halogenation | NBS, AIBN, CCl₄ | 2-Bromomethyl derivative | 20–35% |

Note: Steric hindrance from the adjacent pyridine ring reduces reaction efficiency .

Nucleophilic Acyl Substitution

The benzoyl carbonyl undergoes hydrolysis or aminolysis under acidic/basic conditions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH (aq), reflux | 4-Phenoxybenzoic acid |

| Aminolysis | NH₃/RNH₂, EtOH | Corresponding amide |

Electrophilic Substitution on Phenoxy Ring

The phenoxy group directs electrophiles to the para position relative to oxygen:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, AcOH | 4-Nitro-phenoxy derivative |

| Friedel-Crafts Acylation | AlCl₃, RCOCl | Di-acylated product |

Catalytic and Photochemical Reactions

-

Cross-Coupling (C–C Bond Formation) : Palladium-catalyzed Suzuki-Miyaura coupling at the benzoyl aryl group achieves biaryl systems .

-

Photochemical Cyclization : UV irradiation in the presence of I₂ promotes cyclization to polycyclic structures .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via cleavage of the benzoyl-phenoxy bond .

-

Hydrolytic Stability : Resistant to neutral water but degrades in strong acids/bases via benzoyl hydrolysis .

Computational Insights

特性

IUPAC Name |

(2-methylpyridin-4-yl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c1-14-13-16(11-12-20-14)19(21)15-7-9-18(10-8-15)22-17-5-3-2-4-6-17/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRTOGFBMNHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240057 | |

| Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-29-1 | |

| Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-pyridinyl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。